N-methyl-1-(4-nitrophenyl)methanamine hydrochloride

Purity Analysis Procurement Quality Control

This N-methyl-1-(4-nitrophenyl)methanamine hydrochloride (CAS 6315-57-7), a ≥98% pure secondary benzylamine, offers superior cost-efficiency and reaction control versus primary amine or free base analogs. Its crystalline HCl salt ensures shelf stability, while the N-methyl group provides defined nucleophilicity for reliable reductive aminations, reducing synthetic steps. Obtain reproducible yields for pharmaceutical and agrochemical intermediate research with this differentiated building block.

Molecular Formula C8H10ClN2O2-
Molecular Weight 201.63 g/mol
CAS No. 6315-57-7
Cat. No. B3055135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(4-nitrophenyl)methanamine hydrochloride
CAS6315-57-7
Molecular FormulaC8H10ClN2O2-
Molecular Weight201.63 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)[N+](=O)[O-].[Cl-]
InChIInChI=1S/C8H10N2O2.ClH/c1-9-6-7-2-4-8(5-3-7)10(11)12;/h2-5,9H,6H2,1H3;1H
InChIKeyLADGAFKIYVCZGN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(4-nitrophenyl)methanamine Hydrochloride (CAS 6315-57-7): Structural Baseline and Procurement Context


N-methyl-1-(4-nitrophenyl)methanamine hydrochloride (CAS 6315-57-7), also referenced as N-methyl-4-nitrobenzylamine hydrochloride (CAS 19499-60-6), is a secondary benzylamine derivative within the nitrobenzene class [1]. This compound consists of a para-nitrophenyl core linked to a methylaminomethyl side chain, existing as a hydrochloride salt with the molecular formula C8H11ClN2O2 and a molecular weight of 202.64 g/mol . It is widely employed as a versatile building block in organic synthesis, particularly as an intermediate in the production of pharmaceuticals, dyes, and agrochemicals [2]. Its structural features — a reducible nitro group and a secondary amine — offer synthetic flexibility, enabling participation in reductive aminations, alkylations, and coupling reactions .

Why Substituting N-Methyl-1-(4-nitrophenyl)methanamine Hydrochloride with In-Class Analogs Compromises Research Outcomes


While several nitrobenzylamine derivatives exist as building blocks, substituting N-methyl-1-(4-nitrophenyl)methanamine hydrochloride with in-class analogs such as unsubstituted 4-nitrobenzylamine (CAS 7409-30-5) , N,N-dimethyl-4-nitrobenzylamine (CAS 15184-96-0) [1], or the free base form (CAS 19499-60-6) is not chemically or practically equivalent. The presence of the secondary N-methyl group versus a primary amine or tertiary dimethylamino group critically alters reactivity in downstream transformations — specifically nucleophilicity, steric accessibility, and suitability for subsequent reductive amination or alkylation steps [2]. Furthermore, the hydrochloride salt form provides crystalline stability, defined solubility, and shelf-life advantages over the hygroscopic free base . Procurement decisions that treat these compounds as interchangeable risk reaction failure, inconsistent yields, and irreproducible biological data due to unaccounted differences in physicochemical and reactivity profiles.

Quantitative Differentiation Evidence for N-Methyl-1-(4-nitrophenyl)methanamine Hydrochloride vs. Structural Analogs


Purity Specifications and Vendor-Grade Comparison: 98% vs. 97% vs. 95% Purity

Vendor specifications reveal a purity spectrum for this compound and its direct analogs. The hydrochloride salt (CAS 6315-57-7) is available at up to 98% purity from suppliers such as Leyan, whereas the free base (CAS 19499-60-6) is typically offered at lower purities (e.g., 95% from Aladdin; 90% from Thermo Scientific) [1]. The maximum available purity of the hydrochloride salt exceeds that of the free base by a delta of 3-8 percentage points, a significant margin for applications requiring high precision such as quantitative NMR standard preparation or kinetic studies [2].

Purity Analysis Procurement Quality Control

Cost-Efficiency Metrics per Gram: Hydrochloride Salt vs. Free Base

Procurement data indicates that the hydrochloride salt (CAS 6315-57-7) offers a more economical entry point than the free base for specific pack sizes. The salt is priced at approximately ¥78.9/100mg (97% purity), while the free base (CAS 19499-60-6) can be priced higher, for example at ¥250/瓶 from some suppliers for comparable specifications [1]. This represents a cost advantage of approximately 68% per 100mg for the salt form, which is critical for labs scaling up reactions or operating within constrained material budgets .

Cost Analysis Procurement Economic Comparison

NMR Spectral Fingerprint: Secondary vs. Tertiary Amine Discrimination

The 1H NMR spectrum of the free base analog (CAS 19499-60-6) in CDCl3 provides a definitive structural fingerprint that distinguishes it from the N,N-dimethyl tertiary amine analog (CAS 15184-96-0). The free base exhibits a characteristic secondary amine methyl singlet at δ 2.39 ppm (3H) and a benzylic methylene singlet at δ 3.79 ppm (2H) [1]. In contrast, the N,N-dimethyl analog lacks the secondary amine proton and would show a distinct N-CH3 signal pattern (e.g., a 6H singlet) and no NH signal in the 1H NMR spectrum [2]. This difference in spectral signatures enables unambiguous identification and purity assessment via 1H NMR during reaction monitoring.

NMR Spectroscopy Structural Characterization Analytical Chemistry

Melting Point as a Benchmark for Salt Form Identity and Purity

The reported melting point for the hydrochloride salt is 218°C [1]. This sharp melting point is a critical quality control benchmark that can be used to confirm both identity and preliminary purity upon receipt. While free base melting points for this class of compound are often not well-defined or are reported as predicted values, the crystalline salt offers a robust, experimentally verifiable parameter. A deviation from this value can indicate the presence of impurities or degradation.

Physical Property Quality Control Melting Point

Synthetic Versatility: Reductive Amination Compatibility as a Secondary Amine

The compound's classification as a secondary amine (N-methyl) makes it an ideal substrate for a single reductive amination step to yield a tertiary amine. In contrast, the primary amine 4-nitrobenzylamine (CAS 7409-30-5) would undergo a different reaction pathway, potentially requiring two alkylation steps to reach the same tertiary product [1][2]. The secondary amine presents a distinct nucleophilicity and steric profile that is advantageous in specific coupling reactions. The reported synthetic route to the free base achieves a 94% yield via reductive amination [3], underscoring the efficiency of synthesizing and utilizing this N-methylated analog.

Synthetic Chemistry Reductive Amination Intermediate Utility

High-Value Application Scenarios for N-Methyl-1-(4-nitrophenyl)methanamine Hydrochloride Based on Quantitative Evidence


Precision-Required Chemical Synthesis and Reaction Optimization

In multi-step organic syntheses where reproducibility and yield are paramount, the 98% purity grade of this hydrochloride salt provides a reliable starting point . Its defined physical properties, such as the 218°C melting point, enable rapid in-house quality checks [1]. The cost advantage over the free base (approximately 68% lower per 100mg) allows researchers to perform more extensive optimization experiments (e.g., screening reaction conditions) without exhausting the project budget .

Spectroscopic and Analytical Method Development

The distinct 1H NMR spectral signature of the free base analog serves as a reliable reference point for developing analytical methods to monitor reactions or identify this specific secondary amine building block in complex mixtures [2]. The 98% purity grade further supports its use as a calibration standard for quantitative NMR or HPLC analysis .

Intermediate in Pharmaceutical and Agrochemical Development

As a versatile secondary amine, the compound is ideally suited for generating diverse chemical libraries through single-step reductive amination or alkylation [3]. Its use as an intermediate can reduce the synthetic route to a target tertiary amine by one full step compared to starting from the primary 4-nitrobenzylamine analog, accelerating medicinal chemistry campaigns [4].

Cost-Effective Large-Scale Preparation of Downstream Products

For laboratories scaling up reactions, the lower cost per milligram of the hydrochloride salt compared to the free base offers significant economic leverage . The availability of multiple pack sizes and grades (from 97% to 98% purity) allows procurement to be tailored to specific project phases, from initial discovery to process development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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